molecular formula C8H10N4 B077620 2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole CAS No. 14700-41-5

2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole

Cat. No. B077620
CAS RN: 14700-41-5
M. Wt: 162.19 g/mol
InChI Key: RRDLIXUTBCUIRT-UHFFFAOYSA-N
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Description

The compound “2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole” is a type of imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . For instance, the ethyl 2- (1 H -benzo [ d ]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives have been subjected to various chemical reactions to produce different types of compounds. For example, the ethyl 2- (1 H -benzo [ d ]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The mechanism of action of these compounds can vary depending on the specific derivative and its biological target .

Safety and Hazards

Safety information for imidazole derivatives can vary depending on the specific compound. For example, [2- (1-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride is classified as Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole derivatives will continue to be a focus of research in the future .

properties

IUPAC Name

2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1(7-9-3-4-10-7)2-8-11-5-6-12-8/h3-6H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLIXUTBCUIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole

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